7-chloro-3-(3-methylbutyl)-1H-quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-3-(3-methylbutyl)-1H-quinazoline-2,4-dione is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(3-methylbutyl)-1H-quinazoline-2,4-dione typically involves the reaction of 7-chloro-2,4-dioxo-1,2,3,4-tetrahydroquinazoline with 3-methylbutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-(3-methylbutyl)-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
7-chloro-3-(3-methylbutyl)-1H-quinazoline-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-3-(3-methylbutyl)-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways involved are still under investigation, but it is believed to modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-3-(3-methylbutyl)-1H-quinazoline-2,4-dione
- 7-chloro-3-(2-methylpropyl)-1H-quinazoline-2,4-dione
- 7-chloro-3-(4-methylpentyl)-1H-quinazoline-2,4-dione
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H15ClN2O2 |
---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
7-chloro-3-(3-methylbutyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(2)5-6-16-12(17)10-4-3-9(14)7-11(10)15-13(16)18/h3-4,7-8H,5-6H2,1-2H3,(H,15,18) |
InChI Key |
BMBLLUPLBMHDTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.